Copper ethanolamine
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C2H7CuNO |
|---|---|
Molecular Weight |
124.63 g/mol |
IUPAC Name |
2-aminoethanol;copper |
InChI |
InChI=1S/C2H7NO.Cu/c3-1-2-4;/h4H,1-3H2; |
InChI Key |
PNWFFTWFSDDZTE-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.[Cu] |
Origin of Product |
United States |
Synthetic Methodologies for Copper Ethanolamine Complexes
Direct Reaction and Precipitation Methods
Direct reaction and precipitation are fundamental techniques for synthesizing copper-ethanolamine complexes. These methods typically involve the reaction of a copper(II) salt with ethanolamine (B43304) in a suitable solvent, leading to the precipitation of the desired complex. mdpi.com The success of this approach is highly dependent on several critical parameters, including the solvent system, the ratio of ligand to metal, and the pH of the reaction medium.
Solvent System Effects on Synthesis
The choice of solvent plays a crucial role in the synthesis of copper-ethanolamine complexes, influencing the reaction kinetics, product morphology, and even the stoichiometry of the resulting complex. ias.ac.inresearchgate.netias.ac.in While aqueous solutions are common, organic solvents like methanol (B129727) and ethanol (B145695) are also frequently employed. tandfonline.com
In some cases, the solvent can directly participate in the reaction or alter the nature of the copper species. For instance, the synthesis of copper antimony sulfide (B99878) complexes using thiourea (B124793) complexes of copper and antimony yields different products depending on the solvent: orthorhombic CuSbS2 is formed in ethanolamine, while cubic Cu3SbS3 is produced in ethylene (B1197577) glycol. ias.ac.inresearchgate.netias.ac.in This is attributed to the generation of copper-rich or copper-poor sulfide species depending on the solvent medium. ias.ac.inresearchgate.netias.ac.in The use of ethanolamine as a solvent and a reagent has been reported in the synthesis of certain ligands. frontiersin.org
The following table summarizes the effect of different solvents on the synthesis of copper-ethanolamine and related complexes:
| Solvent System | Reactants | Product | Reference |
| Ethanolamine | [Cu(tu)3]Cl and [Sb(tu)2]Cl3 | Orthorhombic CuSbS2 | ias.ac.inresearchgate.netias.ac.in |
| Ethylene Glycol | [Cu(tu)3]Cl and [Sb(tu)2]Cl3 | Cubic Cu3SbS3 | ias.ac.inresearchgate.netias.ac.in |
| Methanol | Metal(II) chloride and ethanolamine-derived ligand | Metal(II) complex | tandfonline.com |
| Water | Copper(II) salts and 2-aminoethanol | Copper(II) 2-aminoethanolate |
Ligand-to-Metal Ratio Optimization in Synthesis
The molar ratio of ethanolamine (the ligand) to the copper salt (the metal source) is a critical factor that dictates the structure and composition of the resulting complex. imist.ma Optimizing this ratio is essential to ensure the formation of the desired product and to minimize the formation of byproducts such as copper hydroxides.
For the synthesis of copper(II) 2-aminoethanolate, a 1:2 molar ratio of Cu²⁺ to the ligand is often employed. However, different ratios can be utilized to achieve specific complex formations. For instance, in the preparation of an algaecide, monoethanolamine is used in a molar ratio of slightly over 2:1 with respect to the copper concentration, while triethanolamine (B1662121) is used in a ratio of just over 1:1. google.com The molar ratio method and the continuous variation method are two common techniques used to determine the optimal ligand-to-metal ratio for a specific synthesis. imist.ma In some syntheses of copper-ethanolamine based wood preservatives, a higher molar ratio of 1:6 (copper to ethanolamine) was used to ensure the dissolution of all components. woodresearch.sk
The table below illustrates various ligand-to-metal ratios used in the synthesis of copper-ethanolamine complexes:
| Ligand | Metal Source | Molar Ratio (Ligand:Metal) | Product | Reference |
| 2-Aminoethanol | Copper(II) salts | 2:1 | Copper(II) 2-aminoethanolate | |
| Schiff base ligand | Copper(II) | 2:1 | Copper(II) complex | imist.ma |
| Monoethanolamine | Copper | >2:1 | Copper complex for algaecide | google.com |
| Triethanolamine | Copper | >1:1 | Copper complex for algaecide | google.com |
| Ethanolamine | Copper(II) sulphate | 6:1 | Copper-ethanolamine wood preservative | woodresearch.sk |
Hydrothermal and Solvothermal Synthetic Approaches
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials, including copper-ethanolamine complexes, from solutions at elevated temperatures and pressures. mdpi.complos.orgnih.gov These methods offer several advantages, such as being cost-effective, environmentally friendly, and allowing for good control over particle size and morphology. plos.orgnih.gov
In a typical hydrothermal synthesis of copper nanowires, a copper salt, a reducing agent like glucose, and an alkyl amine (such as ethanolamine) as a ligand are heated in an aqueous solution. rsc.org The alkyl amine can form a complex with the Cu(II) ions, which then influences the reaction kinetics and the resulting nanostructure. rsc.org Solvothermal synthesis is similar but uses a non-aqueous solvent. For example, copper ferrite (B1171679) nanoparticles have been synthesized via a solvothermal method using ethylene glycol as the solvent and monoethanolamine. plos.orgnih.gov In another instance, octahedral cuprous oxide was synthesized using a hydrothermal method in a mixed solution of ethanolamine and distilled water. researchgate.net
Electrochemical Synthesis Techniques
Electrochemical methods provide an alternative route for the synthesis of copper-ethanolamine complexes and related materials. researchgate.net These techniques are advantageous due to their simplicity, high flexibility, and the ability to produce pure products without the need for vacuum systems. researchgate.net
Electrochemical synthesis can be used to deposit copper from alkaline copper complex baths containing triethanolamine (TEA). researchgate.net Voltammetric studies have shown that the deposition of copper from TEA solutions involves the formation of monovalent copper ions. researchgate.net The addition of ethanolamine to a solution of copper paratolysulfate in dimethylformamide (DMF) can change the electrochemical reduction mechanism from a one-step, two-electron process to a two-step, one-electron process. xmu.edu.cn This change in the electrochemical behavior is crucial for certain catalytic applications. xmu.edu.cn Furthermore, electrochemical flow-cells have been developed for the efficient and selective generation of copper(I)-N-heterocyclic carbene complexes under ambient conditions. rsc.org
Template-Assisted and Self-Assembly Strategies
Template-assisted synthesis and self-assembly are sophisticated strategies for creating highly ordered and complex structures of copper-ethanolamine complexes.
Template-assisted synthesis involves using a pre-formed structure (the template) to direct the formation of the desired material. researchgate.netnottingham.ac.uk For instance, uniform cuprous oxide (Cu₂O) microcubes can be synthesized and then used as a template to create hollow silver microcubes. rsc.orgrsc.org While this example doesn't directly involve a copper-ethanolamine complex as the final product, it demonstrates the principle of using a copper-based template. Template-assisted methods are valuable for fabricating nanostructured materials like nanowires and nanotubes. researchgate.net
Self-assembly is a process where individual components spontaneously organize into a larger, well-defined structure. In the context of copper-ethanolamine complexes, this can be driven by coordination bonds between the copper centers and the ethanolamine ligands. ulisboa.pt This approach is particularly effective for forming large, polynuclear coordination compounds. ulisboa.pt For example, the reaction of Cu(II) with aliphatic diethanolamine (B148213) ligands and carboxylate co-ligands under thermodynamic control can lead to the self-assembly of dinuclear, hexanuclear, and decanuclear copper complexes. ulisboa.pt The presence of bulky alkyl groups on the ligands can favor the formation of these larger assemblies. ulisboa.pt The self-assembly of copper nanoclusters capped with monoethanolamine has also been reported, leading to materials with specific photoluminescent properties. cnr.it
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of copper-ethanolamine complexes to minimize environmental impact and enhance sustainability. These approaches focus on the use of safer solvents, energy-efficient methodologies, and renewable resources.
A significant focus in the green synthesis of copper-ethanolamine complexes is the reduction or elimination of hazardous organic solvents. rsc.org Water, being a benign and abundant solvent, is an attractive alternative for the synthesis of copper nanoclusters capped with monoethanolamine. rsc.org This method not only avoids the use of toxic reagents but also facilitates the integration of the resulting complexes into aqueous-based systems for various applications. rsc.org
Energy-efficient techniques such as microwave irradiation, sonochemical methods, and mechanochemical synthesis are also being explored. Microwave-assisted synthesis offers rapid and uniform heating, which can lead to shorter reaction times, reduced energy consumption, and cleaner reaction profiles. rsc.orgresearchgate.net For instance, cuprous oxide (Cu₂O) microcrystals have been successfully synthesized using a microwave-assisted heating technique with copper acetate (B1210297) as the starting material. rsc.org
Sonochemical synthesis, which utilizes ultrasonic irradiation, provides another energy-efficient route. This method has been employed to synthesize nanostructures of copper(II) complexes. nih.govaip.org The process is often carried out under ambient conditions, further contributing to its green credentials.
Mechanochemical synthesis, a solvent-free method that involves grinding or milling solid reactants, is a particularly environmentally friendly approach. beilstein-journals.orgdergipark.org.tr This technique minimizes waste by eliminating the need for solvents and can often be performed under aerobic conditions. beilstein-journals.orgrsc.org It has been successfully used to prepare copper(I)-N-heterocyclic carbene (NHC) complexes, which are valuable catalysts. beilstein-journals.org The direct milling of ligand precursors with copper salts avoids the use of surplus transition metal reagents and reduces unwanted waste. beilstein-journals.org
The use of renewable resources as precursors is another key aspect of green chemistry in this field. Ethanolamine itself can be derived from biomass, offering a more sustainable starting point for the synthesis of these complexes. rsc.orgtu-darmstadt.de Research has demonstrated the synthesis of ethanolamine from glycolaldehyde, which can be obtained from cellulose (B213188). rsc.org
Furthermore, eco-friendly reducing and capping agents are being investigated. For example, L-ascorbic acid has been used as both a reducing and capping agent in the synthesis of copper nanoparticles. researchgate.net Plant extracts and other biological materials are also being explored for the green synthesis of copper oxide nanoparticles, which can then be complexed with ethanolamine. mdpi.comnih.gov
These green chemistry approaches not only offer environmental benefits but can also lead to the development of novel materials with unique properties. The morphology and size of the resulting copper-ethanolamine complexes can often be controlled by the specific green synthetic method employed, which in turn influences their catalytic and other functional properties. aip.orgresearchgate.net
Research Findings on Green Synthesis Methods for Copper-Ethanolamine and Related Complexes
| Synthesis Method | Precursors | Key Features | Research Focus |
| Photochemical Synthesis | Copper nanoclusters, Monoethanolamine | Utilizes water as a solvent, reagent-free, control over size and morphology through light exposure. rsc.org | Synthesis of water-dispersible and stable copper nanoclusters. rsc.org |
| Mechanochemical Synthesis | Ligand precursors, Copper(I) chloride, K₂CO₃ or K₃PO₄ | Solvent-free, avoids unwanted transition metal waste, operationally simple. beilstein-journals.org | Practical and sustainable synthesis of copper(I)/NHC complexes. beilstein-journals.org |
| Solvent-Free Reaction | Nanosized copper oxide, Triethanolamine, Acetonitrile | Facile, produces composites with excellent photocatalytic activity. zstu.edu.cn | Fabrication of MOF-related nanocomposite catalysts. zstu.edu.cn |
| Sonochemical Process | Copper(II) acetate monohydrate, Azo ligands | Synthesis of nanostructures, can be used to produce CuO nanoparticles upon calcination. nih.gov | Preparation of new nano-scale copper(II) complexes. nih.gov |
| Microwave-Assisted Heating | Copper acetate, EDTA | Facile, allows for systematic shape evolution of microcrystals. rsc.org | Controlled synthesis of Cu₂O microcrystals with varying morphologies. rsc.org |
| Aqueous Phase Synthesis | Copper acetate, Hydrazine, Carboxylic acids | High-throughput, simple, room temperature, produces stable nanoparticles. acs.org | Preparation of conductive copper nanoinks. acs.org |
| Synthesis from Renewable Resources | Glycolaldehyde (from cellulose), Ammonia | Utilizes biomass-derived precursors, potential for sustainable amine production. rsc.org | Catalytic amination of biomass-derived oxygenates. rsc.orgtu-darmstadt.deacs.org |
Coordination Geometries and Structural Elucidation of Copper Ethanolamine Complexes
Ligand Coordination Modes and Denticity of Ethanolamines
Ethanolamines, which contain both amino (N-donor) and hydroxyl (O-donor) functional groups, can bind to metal centers in several ways. The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. libretexts.org
Ethanolamine (B43304) and its derivatives exhibit remarkable flexibility in their coordination to copper(II) centers, acting as monodentate, bidentate, or tridentate ligands. libretexts.orgias.ac.innih.gov
Monodentate Coordination: While less common due to the stability offered by chelation, ethanolamine can act as a monodentate ligand. In some complex structures, the ethanolamine ligand may bind to the copper center through only one donor atom, typically the nitrogen, while the hydroxyl group remains uncoordinated. researchgate.net For instance, in certain mixed-ligand complexes, the steric or electronic requirements of other ligands can favor monodentate coordination of the amino alcohol. researchgate.net In the complex [Cu₂(μ-dea)₂(sac)₂], the diethanolamine (B148213) (dea) ligand coordinates to one copper ion through its nitrogen and one deprotonated oxygen, but the second ethanolic group remains uncoordinated. researchgate.net
Bidentate (N,O) Coordination: The most common coordination mode for ethanolamine is as a bidentate chelating ligand. vulcanchem.com It binds to the copper ion through both the nitrogen of the amine group and the oxygen of the deprotonated alcohol (alkoxide) group, forming a stable five-membered chelate ring. vulcanchem.com This (N,O) chelation is a recurring motif in copper-ethanolamine chemistry. researchgate.netresearchgate.net A prime example is found in bis(acetylacetonato-κ²O,O')-(ethanolamine-κ²N,O)copper(II), where the ethanolamine molecule explicitly engages in N,O-chelation with the copper(II) atom. researchgate.net Similarly, in complexes with Schiff bases derived from salicylaldehyde, the ligand can coordinate in a bidentate (N,O) fashion. nih.gov
Tridentate Coordination: Derivatives of ethanolamine, such as diethanolamine (dea) and triethanolamine (B1662121) (tea), or Schiff base derivatives can act as tridentate ligands. ias.ac.iniucr.org In these cases, the ligand wraps around the metal center to bind with three donor atoms. For example, a reduced Schiff base ligand derived from o-vanillin and 2-aminoethanol was found to coordinate to a Cu(II) ion in a tridentate (O,N,O) fashion, using the phenolate (B1203915) oxygen, the amine nitrogen, and the alcoholic oxygen. nih.goviucr.org Triethanolamine can also act as a tridentate N,O,O-donor ligand, though often one of its ethanol (B145695) groups does not participate in coordination. researchgate.net The ability of the ligand to adopt a tridentate mode is often influenced by the flexibility of the ligand itself. nih.gov
Table 1: Examples of Ethanolamine Coordination Modes in Copper(II) Complexes
| Complex Formula | Ligand | Denticity | Coordination Atoms | Reference |
|---|---|---|---|---|
[Cu(HLim)(HLam)] |
Amino form (HLam) | Tridentate | O,N,O | nih.goviucr.org |
[Cu(HLim)(HLam)] |
Imino form (HLim) | Bidentate | N,O | nih.goviucr.org |
[Cu(acac)₂(ea)] |
Ethanolamine (ea) | Bidentate | N,O | researchgate.net |
[Cu₂(μ-dea)₂(sac)₂] |
Diethanolamine (dea) | Tridentate (bridging) | N,O (to each Cu) | researchgate.net |
[Cu(C₉H₈BrClNO₂)₂] |
Schiff base | Bidentate | N,O | nih.gov |
The hydroxyl group of ethanolamine ligands is key to forming multinuclear structures. Upon deprotonation, the resulting alkoxo oxygen atom can readily bridge two copper(II) centers. researchgate.netresearchgate.net This bridging capability leads to the self-assembly of diverse and complex architectures, from simple dimers to extended one-dimensional (1D) polymers. rsc.orgcapes.gov.brnih.gov
Dinuclear and Tetranuclear Complexes: A common structural motif involves two alkoxo-bridged copper(II) ions, forming a dinuclear [Cu₂(μ-OR)₂] core. researchgate.net An example is the centrosymmetric binuclear complex [Cu₂(μ-dea)₂(sac)₂], where two copper ions are bridged by two alkoxo groups from the deprotonated diethanolamine ligands. researchgate.net In some cases, these dinuclear units can further assemble. It is generally accepted that many copper(II) complexes involving 2-aminoethanol or its Schiff base derivatives can display a tetranuclear structure featuring a Cu₄O₄ 'cubane' core. researchgate.net
Polymeric Structures: Ethanolamine and its derivatives can act as linking ligands to construct coordination polymers (CPs). capes.gov.brrsc.org In these structures, the aminopolyalcohol ligands bridge copper centers, which can also be linked by other spacer ligands like benzenepolycarboxylates, to form 1D chains. capes.gov.brnih.gov For instance, in the 1D coordination polymer [Cu₂(Hmdea)₂(μ-H₂O)(μ₂-tpa)]n·2nH₂O, dinuclear copper units are interconnected by terephthalate (B1205515) spacers. capes.gov.br These chains can then be further organized into 2D or 3D supramolecular networks through extensive hydrogen bonding. capes.gov.bracs.org
Common and Distorted Coordination Geometries of Copper Centers
The d⁹ electronic configuration of the copper(II) ion makes it susceptible to geometric distortions, most notably the Jahn-Teller effect. rsc.orglibretexts.org This leads to a variety of coordination geometries in its complexes with ethanolamines, with distorted octahedral and square planar arrangements being particularly prevalent. rsc.org
Square planar is a characteristic geometry for four-coordinate copper(II) complexes. rsc.orgmdpi.com In many copper-ethanolamine compounds, the copper center is coordinated by two bidentate ethanolamine ligands (or similar N,O-donor ligands) in a trans arrangement, resulting in a CuN₂O₂ square planar environment. nih.govrjpbcs.com An example is the complex [Cu(C₉H₈BrClNO₂)₂], where a Schiff base ligand coordinates in a trans-bis fashion via the imine nitrogen and phenolate oxygen, creating a square-planar geometry around the Cu(II) atom which lies on a center of inversion. nih.gov Often, this geometry is distorted from the ideal square plane, a consequence of steric constraints or crystal packing forces. vulcanchem.com Binuclear complexes can also feature strongly distorted square-planar coordinated Cu(II) ions. researchgate.net
While square planar geometry is electronically preferred for d⁹ Cu(II), tetrahedral geometry can be imposed by the steric demands of bulky ligands that prevent the adoption of a planar arrangement. gla.ac.ukbris.ac.uk True tetrahedral geometry is rare, but distorted tetrahedral, or pseudo-tetrahedral, arrangements are observed in some copper-ethanolamine systems, particularly with more complex or sterically hindered ligands. rjptonline.orgrsc.org The degree of tetrahedral distortion can be significant and influences the electronic and spectroscopic properties of the complex. rjptonline.org The g||/A|| quotient from Electron Paramagnetic Resonance (EPR) spectra is often used as an empirical index of this distortion. rjptonline.org
Six-coordinate copper(II) complexes almost invariably exhibit significant distortions from regular octahedral symmetry due to the Jahn-Teller effect. libretexts.orgresearchgate.net This theorem states that any non-linear molecule in a degenerate electronic state will be unstable and will distort to remove the degeneracy, lowering its symmetry and energy. libretexts.org For a d⁹ ion like Cu(II) in an octahedral field, the e_g orbitals are degenerate.
This typically results in a tetragonally elongated octahedron, where the two axial bonds are significantly longer than the four equatorial bonds. ijcce.ac.irscholaris.ca This is observed in complexes like [Cu(ethmn)₂(2C4NB)₂], which has a distorted octahedral geometry. rsc.org In the complex bis(acetylacetonato-κ²O,O')-(ethanolamine-κ²N,O)copper(II), the Cu(II) atom is in a distorted octahedral N₂O₄ environment, with the hydroxyl-O from ethanolamine forming one of the longer axial bonds. researchgate.net
Less commonly, a compressed octahedral geometry can occur, where the four equatorial bonds are longer than the two axial bonds. researchgate.netukri.org The specific nature of the ligands and the crystal packing environment determines which type of distortion occurs. researchgate.netznaturforsch.com
Table 2: Coordination Geometries in Selected Copper-Ethanolamine Complexes
| Complex | Coordination Number | Geometry | Distortion Type | Reference |
|---|---|---|---|---|
[Cu(C₉H₈BrClNO₂)₂] |
4 | Square Planar | - | nih.gov |
[Cu₂(μ-dea)₂(sac)₂] |
4 | Distorted Square Planar | - | researchgate.net |
| Curcumin-ethanolamine Schiff base complex | 4 | Distorted Tetrahedral | - | rjptonline.org |
[Cu(ethmn)₂(2C4NB)₂] |
6 | Distorted Octahedral | Jahn-Teller | rsc.org |
[Cu(acac)₂(ea)] |
6 | Distorted Octahedral | Elongated (Jahn-Teller) | researchgate.net |
[Cu(aminoethylethanolamine)₂]²⁺ |
6 | Distorted Octahedral | Elongated (Jahn-Teller) | ijcce.ac.ir |
Trigonal Bipyramidal Geometries
The coordination environment of copper(II) ions is notably flexible, capable of adopting various geometries. While square planar and octahedral are common, five-coordinate geometries like square pyramidal and trigonal bipyramidal are also prevalent. The distinction between these five-coordinate structures can be quantified using the geometry index, τ₅ (or sometimes denoted as τ). researchgate.netresearchgate.net This index provides a continuous measure of the shape of the coordination polyhedron, ranging from 0 for an ideal square pyramid to 1 for an ideal trigonal bipyramid. researchgate.net
In the context of copper-ethanolamine complexes, perfectly trigonal bipyramidal geometries are less common than distorted versions that lie on the structural pathway between a square pyramid and a trigonal bipyramid. A prime example is a bis-chelate o-vanillin-2-ethanolamine copper(II) complex, [Cu(HLim)(HLam)], where the copper(II) ion is coordinated by three oxygen and two nitrogen atoms (CuN₂O₃). researchgate.netiucr.org Structural analysis of this complex revealed a geometry index (τ₅) of 0.26. researchgate.netiucr.orgnih.gov This value signifies that the coordination polyhedron has a shape that is approximately 26% along the structural pathway from a regular square pyramid towards a regular trigonal bipyramid. researchgate.net Such distortion is often caused by the steric and electronic constraints imposed by the ligands. researchgate.netustc.edu.cn In some cases, mixed ligand copper(II) complexes have been found to possess a compressed trigonal bipyramidal CuN₅ chromophore. researchgate.net
Table 1: Geometry Index (τ₅) for a Copper Ethanolamine Complex
| Compound | Coordination Polyhedron | Geometry Index (τ₅) | Description |
|---|
Note: τ₅ = 0 corresponds to an ideal square pyramid, and τ₅ = 1 corresponds to an ideal trigonal bipyramid.
Crystal Engineering and Supramolecular Interactions
Crystal engineering of copper-ethanolamine complexes leverages the directional nature of non-covalent interactions to construct extended supramolecular architectures. tandfonline.comiucr.org The ethanolamine ligand, with its hydroxyl and amino functional groups, is particularly adept at forming hydrogen bonds, which act as primary structure-directing forces. mdpi.comnih.gov Binuclear copper-ethanolamine complexes can serve as effective building blocks, or nodes, for creating high-dimensionality systems, including 1D, 2D, and 3D coordination networks. iucr.org For instance, a three-dimensional network can be formed by linking [Cu(EAM)₂]²⁺ units (where EAM is ethanolamine) with other bridging ligands. tandfonline.com The resulting supramolecular structures are stabilized by a combination of hydrogen bonding, and in systems with aromatic moieties, π-π stacking and other weak interactions. znaturforsch.com
Hydrogen Bonding Networks
In the bis-chelate o-vanillin-2-ethanolamine copper(II) complex, intermolecular N—H⋯O and O—H⋯O hydrogen bonds link individual molecules into a two-dimensional supramolecular array. researchgate.netiucr.orgnih.gov Similarly, in a square-planar complex featuring a salicylidene-2-ethanolamine type ligand, the potentially coordinating hydroxyethyl (B10761427) group remains uncoordinated and instead participates in intermolecular hydrogen bonds, forming a 2D network. nih.gov The combination of different hydrogen bonds, such as O–H⋯O and N–H⋯O, can lead to robust multi-dimensional frameworks. ustc.edu.cnrsc.org In one such structure, strong intermolecular O–H⋯O hydrogen bonds with an O⋯O distance of 2.716 Å are observed. rsc.org
Table 2: Examples of Hydrogen Bonding in Copper-Ethanolamine Type Complexes
| Interaction Type | Donor-Acceptor Distance (Å) | Complex Type | Supramolecular Structure |
|---|---|---|---|
| O–H⋯O | 2.716 rsc.org | Salicylidene-ethanolamine | 2D Network |
| N–H⋯O | 2.916 researchgate.net | Vanillin-ethanolamine | Chains |
π-π Stacking and Other Non-Covalent Interactions
In copper-ethanolamine complexes that incorporate aromatic rings, π-π stacking interactions play a significant role in stabilizing the crystal structure alongside hydrogen bonding. znaturforsch.comresearchgate.net These interactions can occur between aromatic co-ligands, enhancing the formation of 3D frameworks. The inclusion of a phenyl group in an ethanolamine analogue, for example, was postulated to introduce π-π stacking that would help fix the ligand positions during chelation. rjpbcs.com
Table 3: π-π Stacking Parameters in Aromatic Copper-Ethanolamine Analogue Complexes
| Complex Type | Interacting Rings | Centroid-Centroid Distance (Å) | Mean Inter-planar Separation (Å) |
|---|---|---|---|
| Vanillic acid-nicotinamide-Cu(II) | Pyridine (nia) | 3.860 researchgate.net | 3.595 researchgate.net |
| Vanillic acid-nicotinamide-Cu(II) | Pyridine (nia) | 3.574 researchgate.net | 3.419 researchgate.net |
Isomerism and Polymorphism in Solid-State Structures
The structural diversity of copper-ethanolamine complexes extends to the phenomena of isomerism and polymorphism. Isomerism in these systems can manifest as different spatial arrangements of ligands around the central copper ion. For example, dinuclear copper(II) quinaldinate compounds with amino alcohols have been shown to exist as syn and anti isomers, with DFT calculations indicating that the syn isomer can be more stable due to intramolecular π-π stacking. rsc.org
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is also observed. A notable example is a homoleptic bis[(E)-2-(1-((o-ethylphenyl)imino)ethyl)phenolato-κ²-N,O]copper(II) complex, which was found to crystallize in two different polymorphs from the same solution. researchgate.net One polymorph (2a) is isostructural with its nickel(II) analogue, crystallizing in the triclinic P-1 space group. researchgate.net The second polymorph (2b) crystallizes in the monoclinic P2₁/n space group. researchgate.net Powder X-ray diffraction (PXRD) analysis of the bulk material confirmed that it consisted almost exclusively of the monoclinic polymorph (2b), highlighting that subtle differences in crystallization conditions can favor one form over another. researchgate.net The existence of polymorphism is significant as different polymorphs of a compound can exhibit different physical properties. acs.org
Table 4: Polymorphism in a Copper(II) Schiff Base Complex
| Polymorph | Crystal System | Space Group |
|---|---|---|
| Polymorph 2a | Triclinic | P-1 researchgate.net |
Spectroscopic and Advanced Analytical Characterization of Copper Ethanolamine Complexes
Electronic Absorption (UV-Vis) Spectroscopy for d-d Transitions and Charge Transfer Phenomena
Electronic absorption spectroscopy is a fundamental tool for probing the electronic structure of copper(II)-ethanolamine complexes. The d-d transitions, although formally Laporte-forbidden, are observed as broad, weak absorption bands in the visible region of the spectrum and are sensitive to the geometry and ligand field strength around the Cu(II) ion.
In aqueous solutions, the complexation between Cu(II) and ethanolamines like monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA) has been studied across a range of pH values. These studies reveal the formation of various complex species with different stoichiometries. For instance, in the copper-monoethanolamine system, absorption spectra have been analyzed to understand the nature of electron transitions. ias.ac.in A shift in the UV spectra from around 550 nm to approximately 680 nm indicates that coordination is taking place between ethanolamine (B43304) ligands and Cu²⁺ ions. rjpbcs.com The d-d transition bands for copper(II) Schiff base complexes, which can be analogous to ethanolamine complexes, are typically observed in the range of 556-600 nm, suggesting a square-planar geometry. bch.ro
Gaussian analysis of the absorption curves for copper-ethanolamine complexes often reveals the presence of multiple overlapping bands, indicating a distorted octahedral structure. ias.ac.in For some copper(II) complexes, the d-d transition region can be decomposed into multiple bands. For example, three bands located at 586, 658, and 794 nm have been assigned to transitions from the ground state to excited states. researchgate.net
In addition to d-d transitions, ligand-to-metal charge transfer (LMCT) bands can be observed in the ultraviolet region. These transitions are typically more intense than d-d bands and arise from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. For example, in some copper complexes, bands in the spectral range of 266-404 nm are assigned as π-π* or n-π* transitions from the ligand molecules, which may become blue-shifted upon complexation. bch.ro
Table 1: Representative UV-Vis Spectral Data for Copper Ethanolamine and Related Complexes
| Complex/System | λmax (nm) | Assignment | Reference |
|---|---|---|---|
| Cu(II)-Ethanolamine | ~680 | d-d transition | rjpbcs.com |
| Cu(II) Schiff Base (analogous) | 556-600 | d-d transition (square-planar) | bch.ro |
| Decomposed d-d bands | 586, 658, 794 | d-d transitions | researchgate.net |
| Ligand Transitions (analogous) | 266-404 | π-π* or n-π* | bch.ro |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Coordination Mode Assignment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups of the ethanolamine ligand and determining how they coordinate to the copper ion.
In the IR spectra of copper-ethanolamine complexes, the coordination of the amino and hydroxyl groups can be inferred from shifts in their characteristic vibrational frequencies. For instance, Fourier transform infrared (FTIR) spectroscopy of copper nanowires synthesized using monoethanolamine showed distinct peaks near 3400 cm⁻¹ and 1600 cm⁻¹, corresponding to the N-H stretching and bending vibrations, respectively, confirming the adsorption of MEA. nih.gov The presence of coordinated water in some copper complexes is indicated by a band around 800 cm⁻¹, corresponding to the O-H out-of-plane deformation. ias.ac.in
The coordination of the ethanolamine ligand through its nitrogen and oxygen atoms to the copper center results in the appearance of new bands in the far-infrared region, which are attributed to Cu-N and Cu-O stretching vibrations. A medium band observed at 660 cm⁻¹ has been assigned to the Cu-O stretching vibration. ias.ac.in In complexes where ethanolamine acts as a bidentate ligand, changes in the IR spectra compared to the free ligand confirm coordination. For example, in a zinc(II) complex with ethanolamine, which provides a useful comparison, the ligand coordinates in a bidentate fashion through its nitrogen and oxygen atoms. researchgate.net
Analysis of the C-O stretching vibration can also provide evidence for the coordination of the hydroxyl group. Shifts in the positions of bands related to the N-H group can also indicate its involvement in coordination. mdpi.com
Table 2: Key Infrared Spectral Bands for this compound Complexes
| Vibrational Mode | Frequency Range (cm-1) | Significance | Reference |
|---|---|---|---|
| N-H stretch | ~3400 | Indicates presence of the amine group. | nih.gov |
| N-H bend | ~1600 | Confirms the amine group. | nih.gov |
| Coordinated H2O (O-H deformation) | ~800 | Evidence for coordinated water molecules. | ias.ac.in |
| Cu-O stretch | ~660 | Direct evidence of metal-oxygen bond. | ias.ac.in |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Paramagnetism and Electronic Environments
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species such as Cu(II) complexes. The EPR spectrum is sensitive to the electronic environment of the unpaired electron, providing information about the geometry of the complex and the nature of the metal-ligand bonding.
For Cu(II) (a d⁹ ion), the EPR spectrum is typically characterized by g-values and hyperfine coupling constants (A) arising from the interaction of the electron spin with the copper nucleus (I = 3/2). In powdered or frozen solution samples, anisotropy in the g and A tensors can be observed, leading to distinct parallel (g∥, A∥) and perpendicular (g⊥, A⊥) components for axially symmetric complexes.
Studies on copper diethanolamine complexes have reported the calculation of various ESR parameters, including g∥, g⊥, A∥, and A⊥. tandfonline.comtandfonline.com For two copper diethanolamine complexes (1:1 and 1:2 Cu:DEA), the g∥ values were found to be 2.22 and 2.17, with a g⊥ value of 2.055. tandfonline.com These values point to a monomeric form at 77K with the unpaired electron in a d(x²-y²) orbital, which is typical for tetragonally distorted octahedral or square planar Cu(II) complexes. The g-values being greater than 2.0023 (the free electron g-value) is consistent with this electronic ground state.
The relationship between g∥ and A∥ can provide insights into the geometry of the complex. The parameter G = (g∥ - 2.0023) / (g⊥ - 2.0023) is often used to assess the extent of exchange interaction in polycrystalline samples.
In some cases, the EPR spectra can reveal the presence of multiple copper species or dimeric structures. For instance, in frozen solutions, the intensity of a dimer signal may be influenced by the depopulation of a high-lying triplet state of antiferromagnetically coupled pairs of Cu(II) ions. tandfonline.com
Table 3: Representative EPR Parameters for this compound Complexes
| Complex | g∥ | g⊥ | A∥ (G) | Reference |
|---|---|---|---|---|
| Cu(II)-Diethanolamine | 2.22, 2.17 | 2.055 | - | tandfonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Species and Ligand Dynamics
While EPR is the technique of choice for paramagnetic Cu(II) complexes, NMR spectroscopy is highly valuable for studying their diamagnetic Cu(I) analogues or for probing the ligand environment in certain situations. In the case of Cu(II) complexes, the paramagnetic nature of the metal ion typically leads to significant broadening of the NMR signals of nearby nuclei, often rendering the spectra uninformative.
However, NMR can be a powerful tool for characterizing the ethanolamine ligand itself and for studying ligand exchange dynamics. ¹H and ¹³C NMR spectra provide detailed information about the structure of the organic ligand. rjpbcs.com For instance, in the ¹H NMR spectrum of free ethanolamine, distinct signals for the methylene (B1212753) protons adjacent to the amino and hydroxyl groups can be observed. Upon coordination to a diamagnetic metal ion, or in cases where fast relaxation mechanisms mitigate paramagnetic broadening, shifts in these signals can provide evidence of coordination.
In studies of copper complexes with phosphoethanolamine, changes in the chemical shifts in ³¹P and ¹³C NMR spectra have been used to establish the coordination mode. mdpi.com For example, the involvement of the phosphate (B84403) and amine groups in coordination was confirmed by shifts in the C(1) and C(2) signals of the ethanolamine backbone. mdpi.com
X-ray Diffraction Studies for Atomic Structure Determination
X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic structure of crystalline copper-ethanolamine complexes.
Single-crystal X-ray diffraction analysis provides a detailed picture of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the copper center. It can also reveal information about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing.
For example, the crystal structure of a dinuclear copper(II) complex with diethanolamine, [Cu₂(μ-dea)₂(sac)₂], revealed two strongly distorted square-planar coordinated Cu(II) ions bridged by the alkoxo groups of the deprotonated diethanolamine ligands. researchgate.net In another complex, [Cu(5-SSA)Cu₂(MEA)₂]·2H₂O, the coordination numbers of both copper ions are six, with an octahedral geometry. researchgate.net
The structure of a bis-chelate o-vanillin-2-ethanolamine copper(II) complex showed that the CuN₂O₃ coordination polyhedron has a distorted square-pyramidal shape. iucr.org These studies provide unambiguous evidence of the coordination modes of the ethanolamine ligand, which can act as a bidentate or tridentate ligand, and can also exist in its deprotonated form to act as a bridging ligand.
Table 4: Selected Crystallographic Data for this compound Complexes
| Complex | Crystal System | Space Group | Coordination Geometry | Reference |
|---|---|---|---|---|
| [Cu₂(μ-dea)₂(sac)₂] | - | - | Distorted square-planar | researchgate.net |
| [Cu(5-SSA)Cu₂(MEA)₂]·2H₂O | - | - | Octahedral | researchgate.net |
| bis-chelate o-vanillin-2-ethanolamine copper(II) | - | - | Distorted square-pyramidal | iucr.org |
Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline material and can be compared to known patterns to confirm the identity and purity of the synthesized copper-ethanolamine complex. While it does not provide the detailed atomic-level structural information of single-crystal XRD, it is an essential tool for routine characterization of polycrystalline materials.
Table of Compound Names
| Abbreviation | Full Name |
|---|---|
| MEA | Monoethanolamine |
| DEA | Diethanolamine |
| TEA | Triethanolamine |
| [Cu₂(μ-dea)₂(sac)₂] | Di(μ-diethanolaminato)-bis(saccharinato)dicopper(II) |
| [Cu(5-SSA)Cu₂(MEA)₂]·2H₂O | Aquo-bis(monoethanolamine)-μ-(5-sulfosalicylato)-dicopper(II) dihydrate |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry serves as a critical tool for elucidating the molecular weight and structural characteristics of this compound complexes. Techniques such as Electron Spray Ionization Mass Spectrometry (ESI-MS) are employed to analyze the composition of solutions containing these complexes. ncsu.edu The resulting mass spectra provide information on the fragmentation patterns, which helps in suggesting the bonding arrangement within the complex. researchgate.net
Analysis of this compound complexes and related compounds reveals distinct fragmentation pathways. For instance, studies on similar amine complexes show fragmentation often involves the loss of ligands or parts of the ligand structure. unipr.it While detailed fragmentation data for specific this compound complexes is highly dependent on the exact stoichiometry and coordination environment, a general pattern can be proposed. The primary ion would be the molecular ion of the complex, followed by sequential loss of ethanolamine ligands or other associated groups. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is another powerful technique, though it is used for ultra-sensitive elemental analysis to quantify the amount of copper in a sample rather than determining the molecular structure of the complex itself. nih.gov
Table 1: Illustrative Fragmentation Pattern for a Hypothetical Copper(II) Ethanolamine Complex
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |
| [M]+ | [Cu(NH₂CH₂CH₂OH)₄]²⁺ | Molecular Ion |
| [M - L]+ | [Cu(NH₂CH₂CH₂OH)₃]²⁺ | Loss of one ethanolamine ligand |
| [M - 2L]+ | [Cu(NH₂CH₂CH₂OH)₂]²⁺ | Loss of two ethanolamine ligands |
| [M - 3L]+ | [Cu(NH₂CH₂CH₂OH)]²⁺ | Loss of three ethanolamine ligands |
| [M - 4L]+ | Cu²⁺ | Loss of all four ethanolamine ligands |
Note: This table is illustrative. Actual fragmentation depends on the specific complex and mass spectrometer conditions.
Thermal Analysis Techniques (TGA, DSC) for Decomposition Pathways and Phase Transitions
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and decomposition pathways of this compound complexes. TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal degradation, while DSC measures the heat flow associated with thermal transitions. rsc.org
Studies have shown that the presence of copper ions significantly affects the thermal decomposition of ethanolamine. researchgate.net In one analysis, pure monoethanolamine (MEA) began to decompose at 89.7 °C. researchgate.net However, when mixed with copper(II) ions, the thermal decomposition initiated at a lower temperature of 75.2 °C. researchgate.net This suggests that the copper ion catalyzes the degradation of the ethanolamine ligand. DSC analysis of the copper(II)-MEA mixture revealed two distinct exothermic peaks, indicating a multi-stage decomposition process. researchgate.net Such thermal investigations are crucial for determining the operational temperature limits and degradation characteristics of materials containing these complexes. science.govscience.gov The analysis is typically conducted under a dynamic nitrogen atmosphere, with a controlled heating rate, for example, 10 °C/min, over a temperature range from ambient to 600 °C or higher. drvnaindustrija.com
Table 2: Thermal Decomposition Data for Monoethanolamine (MEA) and Copper(II)-MEA Mixture
| Sample | Decomposition Onset (TGA) | DSC Observations | Reference |
| Pure Monoethanolamine (MEA) | 89.7 °C | Not specified | researchgate.net |
| MEA mixed with Copper(II) | 75.2 °C | Two exothermic peaks | researchgate.net |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to verify the empirical formula and stoichiometry of newly synthesized this compound complexes. By precisely measuring the weight percentages of elements like carbon, hydrogen, nitrogen, and copper, researchers can confirm whether the composition of the synthesized compound matches the theoretical values calculated from its proposed formula. science.govmdpi-res.com
This verification is critical for confirming the successful synthesis of the desired complex and for understanding its chemical properties. For many copper amine complexes used in applications like wood preservation, a specific molar stoichiometry, such as a 4-to-1 ratio of the amine ligand to copper, is often required for optimal performance. google.com The preparation of these complexes involves dissolving a copper source, such as a mixture of copper carbonate and copper hydroxide (B78521), in ethanolamine and water, with the reactant quantities charged to meet the target stoichiometry. google.com
Table 3: Example of Elemental Analysis for Stoichiometric Verification of a Hypothetical [Cu(C₂H₇NO)₄]SO₄ Complex
| Element | Theoretical % | Experimental % (Example) |
| Carbon (C) | 21.54% | 21.49% |
| Hydrogen (H) | 6.33% | 6.38% |
| Nitrogen (N) | 12.56% | 12.51% |
| Copper (Cu) | 14.25% | 14.20% |
Note: The theoretical percentages are calculated based on the formula C₈H₂₈CuN₄O₈S. Experimental values would be obtained from an elemental analyzer.
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization
Electrochemical methods, particularly cyclic voltammetry and polarography, are employed to characterize the redox (reduction-oxidation) behavior of this compound complexes. researchgate.net These techniques provide valuable information about the stability of different oxidation states of the copper center and the electron transfer properties of the complex.
Cyclic voltammetry studies can reveal the influence of factors like pH on the redox processes. researchgate.net For instance, research on copper-ethanolamine complexes using polarography has shown that the nature of the ethanolamine ligand (mono-, di-, or triethanolamine) affects the reversibility of the copper reduction process. researchgate.net The reduction of copper complexes with mono- and diethanolamine was found to be essentially reversible. researchgate.net In contrast, the process was irreversible when triethanolamine was used as the ligand. researchgate.net Furthermore, in non-ammoniacal alkaline solutions, split polarographic waves were observed only with triethanolamine, suggesting a more complex reduction mechanism. researchgate.net This detailed redox characterization is crucial for applications where the electron transfer properties of the complex are important.
Table 4: Summary of Redox Behavior of Copper-Ethanolamine Complexes from Polarography
| Ligand | Reduction Process Reversibility | Observation of Split Waves (Non-ammoniacal) | Reference |
| Monoethanolamine | Reversible | No | researchgate.net |
| Diethanolamine | Reversible | No | researchgate.net |
| Triethanolamine | Irreversible | Yes | researchgate.net |
Reactivity, Stability, and Mechanistic Investigations
Ligand Exchange Reactions and Kinetic Studies
Ligand exchange reactions are fundamental to the chemical behavior of copper(II) ethanolamine (B43304) complexes. vulcanchem.com The ethanolamine ligands, which are bidentate, forming a stable five-membered chelate ring with the copper ion through the nitrogen and deprotonated oxygen atoms, can be substituted by other coordinating molecules under specific conditions. vulcanchem.comnih.gov The kinetics of these exchange reactions are influenced by several factors, including the nature of the incoming ligand, the solvent, and the presence of other species in the solution.
Kinetic studies on similar copper(II) complexes with multidentate ligands have shown that the reaction rates can be first-order with respect to both the copper complex and the incoming ligand. nih.govinorgchemres.org The mechanism often involves a two-step process. The first step is typically a rapid, pre-equilibrium step where the incoming ligand partially coordinates to the copper center, forming a dinuclear intermediate. chem-soc.si This is followed by a slower, rate-determining step involving the dissociation of the original ligand and the full coordination of the new ligand. inorgchemres.orgchem-soc.si The presence of species like triethylamine (B128534) can increase the reaction rate by facilitating the deprotonation of the incoming ligand, making it a better nucleophile. nih.gov
The rate of ligand exchange is a critical factor in applications such as wood preservation. The exchange of ethanolamine with functional groups in wood components, like cellulose (B213188) and lignin (B12514952), leads to the fixation of copper in the wood matrix. Understanding the kinetics of this process is essential for optimizing treatment conditions to ensure effective and long-lasting protection.
Redox Chemistry and Electron Transfer Processes
The copper center in copper ethanolamine complexes can readily participate in redox reactions, cycling between the Cu(II) and Cu(I) oxidation states. vulcanchem.com This redox activity is central to its catalytic properties, particularly in oxidation reactions where the complex can act as a mimetic enzyme, facilitating electron transfer from a substrate to an oxidizing agent. vulcanchem.comxmu.edu.cn
Cyclic voltammetry studies have been instrumental in elucidating the electron transfer processes of this compound complexes. In some solvents, the reduction of Cu(II) to Cu(0) proceeds through a single two-electron step. However, in other solvents or with the addition of ethanolamine, the process can transform into two distinct one-electron steps, indicating the formation of a stable Cu(I) intermediate. xmu.edu.cn The solvent plays a crucial role in stabilizing the different oxidation states of copper. xmu.edu.cn
The ability of this compound to facilitate two one-electron transfer steps is essential for its catalytic activity in certain oxidation reactions, such as the oxidation of 1,1'-bi-2-naphthol (B31242). xmu.edu.cn The mechanism involves the coordination of the substrate to the Cu(II) center, followed by electron transfer to form a Cu(I) species and the oxidized product. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle. vulcanchem.com Biological electron transfer in copper-containing proteins often involves long-range electron transfer, a process that is influenced by the distance between the electron donor and acceptor and the electronic coupling between them. caltech.edu
Thermal Decomposition Mechanisms and Pathways
The thermal stability of this compound is a critical consideration for its storage and application, particularly in environments with elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques used to investigate the thermal decomposition of this complex. researchgate.netnih.gov
Studies have shown that the presence of copper(II) ions significantly lowers the decomposition temperature of monoethanolamine (MEA). Pure MEA begins to decompose at approximately 89.7°C, whereas a mixture of MEA and copper(II) ions starts to decompose at a lower temperature of 75.2°C. researchgate.netnih.gov This indicates that the copper ion catalyzes the decomposition of the ethanolamine ligand.
The decomposition process of this compound complexes can be multi-staged. For instance, the thermal decomposition of bis(ethanolamine)copper(II) nitrate (B79036) involves an initial mass loss around 75°C, followed by subsequent stages attributed to the dissociation of the ligands. nih.gov In some cases, the decomposition can proceed through the formation of metallic copper. For example, a copper-monoethanolamine-formate solution undergoes several endothermic steps, including dehydration and the removal of an MEA molecule, before the decomposition of formate (B1220265) leads to the formation of metallic copper at around 180°C. google.com The reaction to produce copper metal from a copper oxide and monoethanolamine mixture generally requires temperatures above 120°C to proceed at a commercially viable rate. google.com
The apparent activation energy for the thermal decomposition of MEA mixed with copper(II) ions has been calculated to be approximately 80.5 ± 1.1 kJ/mol, which is significantly higher than that of pure MEA (28.7 ± 2.5 kJ/mol). researchgate.netnih.gov This suggests a different and more complex decomposition mechanism in the presence of copper.
Table 1: Thermal Decomposition Data for Monoethanolamine (MEA) and its Mixture with Copper(II)
| Sample | Onset Decomposition Temperature (°C) | Apparent Activation Energy (Ea) (kJ/mol) |
| Pure MEA | 89.7 researchgate.netnih.gov | 28.7 ± 2.5 researchgate.netnih.gov |
| MEA + Cu(II) | 75.2 researchgate.netnih.gov | 80.5 ± 1.1 researchgate.netnih.gov |
Hydrolytic Stability and Speciation Dynamics in Aqueous Solutions
The behavior of this compound in aqueous solutions is governed by its hydrolytic stability and the resulting speciation. The complex's stability against hydrolysis is a key factor in its effectiveness in applications like algaecides and wood preservatives. google.comgoogle.com
In aqueous solutions, copper(II) ions form complexes with monoethanolamine (MEA). Spectroscopic studies have shown that in aqueous solutions of copper and MEA, octahedral complexes of the type [Cu(EA)₂(H₂O)₂] exist, with water molecules in the apical positions. researchgate.net The stability of these complexes is pH-dependent. The hydroxyl groups of the coordinated ethanolamine exhibit acidic properties, and deprotonation can occur, leading to the formation of stable chelate rings. researchgate.net
The speciation of this compound complexes in solution is complex and influenced by factors such as pH, the molar ratio of copper to ethanolamine, and the presence of other ions. scholaris.ca At different pH values and ligand concentrations, various complex species with different stoichiometries can be formed. researchgate.net For instance, with mono- and di-ethanolamine, complex species with stoichiometries of 1:1 and 1:2 (metal:ligand) have been detected. researchgate.netresearchgate.net The formation of multinuclear copper complexes with triethanolamine (B1662121) in aqueous solution has also been confirmed, particularly at pH 4 and higher. ugent.be
The stability of these complexes is crucial for preventing the precipitation of copper, especially in alkaline waters where copper can form insoluble carbonates. mass.gov The chelation of copper by ethanolamine enhances its solubility and bioavailability for its intended application. google.comgoogle.com However, the stability of the complex can also influence its environmental impact, as highly stable complexes may persist in the environment. scholaris.ca
Photochemical Behavior and Degradation Mechanisms
The photochemical behavior of this compound is particularly relevant in outdoor applications where it is exposed to sunlight, such as in treated wood. The absorption of ultraviolet (UV) light can initiate photochemical reactions that lead to the degradation of the complex and the surrounding material. researchgate.net
Studies on this compound-treated wood have shown that the complex can improve the photostability of the wood. researchgate.netairitilibrary.com This photostabilizing effect is attributed to the interaction of the this compound complex with lignin, a major component of wood that is susceptible to photodegradation. researchgate.net The absorption of UV light by lignin leads to the formation of free radicals, which initiate degradation reactions. cabidigitallibrary.orgresearchgate.net The this compound complex may retard the formation of these radicals by reacting with the phenolic groups of lignin. researchgate.net
Theoretical and Computational Chemistry Approaches in the Study of Copper Ethanolamine Complexes
Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate electronic structures, bonding characteristics, and dynamic behaviors of copper ethanolamine (B43304) complexes. These methods provide molecular-level insights that complement experimental findings and guide the design of new complexes with tailored properties.
Applications in Chemical Processes and Advanced Materials Non Biological/non Clinical
Catalysis in Organic Transformations
The catalytic activity of copper-ethanolamine systems is notable in several classes of organic reactions. The ligand can influence the stability of different copper oxidation states (Cu(I), Cu(II), Cu(III)) and facilitate electron transfer processes that are central to catalytic cycles.
Copper-ethanolamine complexes act as effective catalysts in both oxidation and reduction reactions. In oxidation catalysis, they can mimic the function of natural enzymes. For instance, a complex of Cu(p-toluenesulfonate)₂ and ethanolamine (B43304) in a 1:1 ratio has been shown to catalyze the aerobic oxidation of 1,1'-bi-2-naphthol (B31242) to produce peri-xanthenoxanthene. xmu.edu.cn This catalytic system is effective in solvents like DMSO and DMF, with the mechanism believed to involve the Cu(I)/Cu(II) redox couple. xmu.edu.cn
Another application is the use of a magnetically recoverable catalyst, consisting of a copper(II)-ethanolamine triazine complex supported on chitosan-functionalized nanomaghemite, for the aerobic oxidation of benzylic alcohols. researchgate.net This heterogeneous system provides good to excellent yields of the corresponding aldehydes and ketones. researchgate.net
In the realm of reduction reactions, copper-based catalysts are used for reductive alkylations. Copper chromite has been employed to catalyze the reductive benzylation of ethanolamine with benzaldehyde. niscpr.res.in This reaction proceeds under hydrogen pressure to yield N-benzylethanolamine. niscpr.res.in
Table 1: Copper Ethanolamine in Oxidation & Reduction Reactions
| Catalyst System | Reaction Type | Substrate | Product | Key Conditions | Source(s) |
|---|---|---|---|---|---|
| Cu(p-toluenesulfonate)₂/Ethanolamine (1:1) | Oxidation | 1,1'-bi-2-naphthol | peri-Xanthenoxanthene | Solvent: DMSO or DMF | xmu.edu.cn |
| Copper Chromite | Reduction (Reductive Alkylation) | Ethanolamine + Benzaldehyde | N-Benzylethanolamine | 140°C, 50 atm H₂ pressure | niscpr.res.in |
Copper complexes are renowned for their role in mediating Atom Transfer Radical Polymerization (ATRP), a form of controlled radical polymerization. acs.orgrsc.org While various nitrogen-based ligands are used, systems involving triethanolamine (B1662121) have been developed. A CuBr/PMDETA system combined with triethanolamine serves as a highly active and economical catalyst for ATRP. acs.org The development of such systems aims to reduce the required catalyst concentration to parts-per-million (ppm) levels, which is a significant advantage for industrial applications. rsc.orgacs.org
Beyond ATRP, Cu-ethanolamine nanozymes have been specifically synthesized to catalyze the oxidative polymerization of urushiol (B600771), the main component of natural lacquer. mdpi.com This application mimics the function of the natural enzyme laccase to facilitate the drying and hardening of lacquer films. mdpi.com
Copper-catalyzed cross-coupling reactions, such as the Ullmann and Chan-Lam-Evans reactions, are fundamental for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgtcichemicals.com The efficiency of these reactions often depends on the ligand coordinated to the copper center. Diamine ligands are known to be effective in these systems, preventing catalyst deactivation and side reactions. tcichemicals.com Ethanolamine, as a molecule containing an amine group, fits into this class of ligands. The development of novel ligands continues to improve the scope of these reactions, for example, enabling the cross-coupling of anilines with aryl bromides at room temperature using a specific 6-hydroxy picolinhydrazide ligand with a copper catalyst. chemrxiv.org While not always explicitly ethanolamine, the principles of using amino-alcohol or diamine ligands are central to advancing copper cross-coupling catalysis. tcichemicals.comchemrxiv.org
Nanozymes are nanomaterials that exhibit enzyme-like characteristics. mdpi.comnih.gov Cu-ethanolamine nanozymes have been synthesized to act as artificial enzymes, specifically as laccase mimetics. mdpi.com These nanozymes catalyze the oxidation of urushiol by lowering the activation energy of the reaction more effectively than the natural enzyme. mdpi.com First-principles calculations showed that the activation energy for urushiol oxidation catalyzed by Cu-ethanolamine was 1.19 eV, significantly lower than the 3.36 eV required for the laccase-catalyzed reaction. mdpi.com The proposed mechanism involves the transfer of an electron from a hydroxyl group of urushiol to the Cu(II) center of the nanozyme (En-Cu²⁺), which is then reduced to Cu(I) (En-Cu⁺), generating a semi-quinone radical that proceeds to polymerize. mdpi.com The electronic structure of the Cu-ethanolamine nanozyme, particularly the d-band center of the copper atom, is closer to the Fermi level compared to laccase, which facilitates substrate adsorption and enhances catalytic activity. mdpi.com
Table 2: Activation Energy in Urushiol Oxidation
| Catalyst | Activation Energy (eV) | Source(s) |
|---|---|---|
| Cu-Ethanolamine Nanozyme | 1.19 | mdpi.com |
Precursors for Advanced Material Synthesis
Copper-ethanolamine solutions are valuable as precursors in the synthesis of various advanced materials, particularly metal and metal oxide nanostructures. The complexing nature of ethanolamine allows for precise control over the nucleation and growth of nanoparticles.
Monoethanolamine (MEA) plays a crucial role as a complexing and capping agent in the synthesis of copper and copper oxide nanoparticles. mdpi.comresearchgate.net In the synthesis of copper nanowires (Cu NWs), MEA coordinates with copper ions, moderating their reduction rate. mdpi.com This control is essential for anisotropic growth, leading to the formation of high-aspect-ratio nanowires instead of spherical particles. mdpi.com The concentration of MEA influences the dimensions of the resulting nanowires; for example, at an MEA concentration of 210 mM under specific alkaline conditions, Cu NWs with an average diameter of approximately 101 nm and a length of about 28 µm can be produced. mdpi.com The coordination of MEA prevents the excessive conversion of Cu(I) complexes into cuprous oxide (Cu₂O) precipitates, thereby directing the growth towards nanowire morphology. mdpi.comresearchgate.net
Ethanolamine is also used as a solvent and reducing agent for precursors like Cu₂O and CuO, which are typically insoluble in water. researchgate.net Furthermore, its role extends to the synthesis of other metal oxide nanoparticles. It has been used as a surface modifier to facilitate the low-temperature crystallization of indium tin oxide (ITO) nanoparticle inks into transparent conductive layers. rsc.org The ethanolamine treatment helps in the dehydration of the metal hydroxide (B78521) precursor, promoting earlier and more efficient crystallization into the desired bixbyite ITO phase at temperatures as low as 250-300 °C. rsc.org It has also been employed as a chelating agent in precursor solutions for fabricating CuInSe₂ (CISe) thin films for solar cell applications and as an encapsulation mediator for zinc oxide nanoparticles. researchgate.netcabidigitallibrary.org
Table 3: Chemical Compound Names
| Compound Name |
|---|
| 1,1'-bi-2-naphthol |
| 6-hydroxy picolinhydrazide |
| Aniline |
| Aryl Bromide |
| Benzaldehyde |
| Benzylic Alcohol |
| Chitosan |
| Copper |
| Copper Chromite |
| Copper(I) Iodide |
| Copper(p-toluenesulfonate)₂ |
| CuBr/PMDETA |
| Cuprous Oxide (Cu₂O) |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Ethanolamine (Monoethanolamine, MEA) |
| Hydrogen |
| Indium Tin Oxide (ITO) |
| N-benzylethanolamine |
| peri-Xanthenoxanthene |
| Triethanolamine |
| Urushiol |
Thin Film Deposition Techniques (e.g., MOCVD Precursors)
This compound and its derivatives have been identified as effective precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), a key technique for producing high-quality thin films. These volatile copper aminoalkoxide complexes are advantageous due to their thermal stability and ability to decompose into pure copper at specific temperatures. google.com
Research has demonstrated that copper complexes synthesized with aminoalkoxide ligands, such as dimethylamino-2-propanol (dmamp), can be vaporized at relatively low temperatures (e.g., 40°C) and transported with a carrier gas like argon onto a heated substrate. google.com Upon contact with the substrate, heated to temperatures between 170°C and 320°C, the precursor decomposes to deposit a thin film of copper. google.com For instance, a film was successfully deposited on a Si(001) wafer heated to 250°C at a rate of 300 nm/h. google.com Similarly, deposition on a TaN thin film has been achieved at a substrate temperature of 220°C. google.com The high volatility and thermal stability of these precursors make them suitable for creating the uniform, high-purity copper layers required in semiconductor manufacturing and other electronic applications. google.comgoogle.comwipo.int
Hybrid Material and Coordination Polymer Fabrication
This compound serves as a building block in the fabrication of hybrid inorganic-organic materials and coordination polymers (CPs). These materials are of interest due to their diverse structures and potential applications in catalysis, magnetism, and gas storage. The synthesis of these materials often involves reacting a copper salt with an organic linker ligand, like ethanolamine or its derivatives, under specific conditions. frontiersin.orgrsc.org
For example, coordination polymers can be synthesized through solvothermal reactions where a copper source, such as copper nitrate (B79036), reacts with a suitable organic linker in a solvent. nih.gov The resulting structure can form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. nih.govresearchgate.net In one instance, a 1D copper(II) coordination polymer was synthesized using an aroylhydrazone Schiff base ligand, where the coordination environment of the copper atoms dictates the final structure. frontiersin.org Another study details the synthesis of a copper-based layered coordination polymer that exhibits a high specific capacitance, making it a candidate for supercapacitor electrodes. rsc.org The ability of the amine and hydroxyl groups in ethanolamine to coordinate with copper ions allows for the creation of these complex, functional materials. mdpi.comunife.it
Environmental Remediation Technologies
This compound complexes and related compounds are utilized in environmental applications, specifically for water treatment and the removal of pollutants.
Heavy Metal Ion Sequestration and Adsorption Mechanisms
Materials functionalized with ethanolamine and other amino groups are effective adsorbents for sequestering heavy metal ions from wastewater. The mechanism primarily involves chemisorption, where the amino groups on the adsorbent surface form coordinate bonds with metal ions like copper (Cu(II)), lead (Pb(II)), and cadmium (Cd(II)). researchgate.netacs.org This process involves several steps: the transport of metal ions to the adsorbent surface, adsorption onto the surface, and subsequent transport within the adsorbent particle. acs.orgmdpi.com
The effectiveness of these adsorbents is due to the strong affinity of the amino functional groups for heavy metals, leading to the formation of stable chelates. acs.org Kinetic studies often show that this adsorption process follows a pseudo-second-order model, which is indicative of chemisorption being the rate-limiting step. researchgate.net The surface functionalization of materials like polystyrene with ethanolamine has been shown to significantly enhance their adsorption capacity for heavy metals. researchgate.net This approach provides a viable method for the remediation of water contaminated with toxic metal ions. researchgate.netresearchgate.net
Chemical Approaches to Wastewater Treatment
In chemical wastewater treatment, this compound complexes are used directly, most notably as algaecides. teamlab.net Products containing mixed this compound complexes are formulated as fast-acting, contact algaecides that are stable in hard water. teamlab.net These formulations are applied to control various types of fungal decay and algae in systems like industrial water cooling facilities and sewers. teamlab.netepa.gov
Another advanced chemical approach involves the use of supported liquid membranes (SLM) for the selective extraction of copper ions from wastewater. In this technique, a carrier molecule, such as tri-ethanolamine (TEA), is immobilized in a liquid membrane phase supported on a microporous polymer. tandfonline.comdeswater.com The copper ions in the feed solution are complexed by the TEA at the feed-membrane interface, transported across the membrane, and then released into a stripping solution on the other side. tandfonline.comresearchgate.net Studies have optimized this process, achieving a transport efficiency of 87% for copper(II) ions under specific conditions. deswater.comresearchgate.net
Table 1: Optimized Conditions for Copper(II) Extraction Using a Tri-ethanolamine (TEA) Based Supported Liquid Membrane deswater.comresearchgate.net
| Parameter | Optimal Value |
|---|---|
| Carrier Concentration (TEA) | 3.5 mol/L |
| Feed Phase (Copper) | 3.17 × 10⁻³ mol/L |
| Feed Phase Acidity | 1 mol/L Hydrochloric Acid |
| Strip Phase Reagent | 0.03 mol/L EDTA |
| Extraction Time | 120 min |
Corrosion Inhibition Mechanisms on Metal Surfaces
Ethanolamine and its complexes with copper are effective corrosion inhibitors, particularly for protecting copper and its alloys in various environments. ijcce.ac.irresearchgate.net
Adsorption Isotherms and Surface Layer Formation
The primary mechanism of corrosion inhibition by ethanolamine on copper surfaces is the formation of a protective film through an adsorption process. ijcce.ac.irijcce.ac.ir This process is generally understood to involve the replacement of water molecules on the metal surface by the inhibitor molecules. researchcommons.org Ethanolamine acts as a mixed-type inhibitor, meaning it suppresses both the anodic (copper dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. ijcce.ac.irsid.ir
The adsorption of ethanolamine on a copper surface has been found to obey the Langmuir adsorption isotherm. ijcce.ac.irsid.ir This model assumes that a monolayer of the inhibitor is adsorbed onto a finite number of active sites on the metal surface. acs.org The formation of this adsorbed layer acts as a physical barrier, preventing aggressive ions, such as chloride, from reaching the copper surface. mdpi.comjst.go.jp The strength of this protective layer and the resulting inhibition efficiency increase with the concentration of ethanolamine, up to an optimal point. ijcce.ac.ir Electrochemical studies have quantified this effect, showing a significant decrease in corrosion current density and an increase in polarization resistance in the presence of the inhibitor. ijcce.ac.irsid.ir
Table 2: Corrosion Inhibition Efficiency of Ethanolamine (ETA) on Copper in 100 ppm NaCl Solution ijcce.ac.irsid.ir
| ETA Concentration (vol.%) | Corrosion Current Density (i corr) (µA/cm²) | Polarization Resistance (R p) (Ω·cm²) | Inhibition Efficiency (η%) |
|---|---|---|---|
| 0 | 368 | 0.06 | - |
| 0.2 | 8.8 | 3.50 | 97.60 |
| 0.3 | 2.5 | 11.23 | 99.32 |
| 0.4 | 0.8 | 28.62 | 99.78 |
Analytical Reagents and Sensor Development
The unique chemical properties of copper complexes, including those with ethanolamine, have led to their application in the development of sophisticated analytical tools. These applications range from single-use colorimetric detectors to advanced electrochemical sensing platforms.
Chemodosimeters for Specific Chemical Analytes
Chemodosimeters are abiotic molecules designed for analyte recognition through an irreversible chemical reaction that produces a discernible signal, such as a color change or fluorescence. umsystem.edu This reaction is typically highly selective for a target analyte, and the resulting signal is cumulative, directly relating to the analyte's concentration. rsc.org
While specific research on copper-ethanolamine complexes as the primary chemodosimeter is not widely documented, the principle often involves copper ions. In many designs, a molecule acts as a sensor for copper(II) ions, triggering a "turn-on" fluorescence or a color change. researchgate.netresearchgate.net For instance, a colorimetric chemosensor for copper(II) was developed based on the catalytic oxidation of 1-naphthylamine (B1663977) in the presence of H₂O₂, which produced a colored polymer product. rsc.org The reaction, and thus the signal, is dependent on the concentration of Cu²⁺. The role of ligands like ethanolamine in such systems would be to modulate the reactivity and solubility of the copper ion.
The general mechanism for many chemosensors involves a binding site and a signaling unit. acs.org When the analyte binds to the sensor, it induces a chemical transformation that results in an optical response. acs.org
Electrochemical Sensing Platforms
Electrochemical sensors offer a rapid, portable, and cost-effective method for detecting various chemical species. mdpi.com Copper complexes are frequently used to modify electrodes due to copper's electrocatalytic properties. These modified electrodes can enhance the sensitivity and selectivity of the sensor for specific analytes.
For example, carbon paste electrodes modified with copper complexes have been shown to exhibit significant electrocatalytic effects. nih.gov One study detailed a sensor for hydrogen peroxide and nitrite (B80452) using a carbon paste electrode bulk-modified with a synthesized copper(II) complex. dost.gov.ph While not exclusively using ethanolamine, research has demonstrated the use of ligands like ethylenediamine (B42938) and triethylenetetramine (B94423) to form copper complexes on an electrode surface for the effective determination of nitrite in water. nih.gov In the fabrication of some sensors, ethanolamine is used as a passivating agent to block unreacted groups on the electrode surface, preventing non-specific adsorption and improving sensor performance. mdpi.com
The development of these sensors often involves modifying the electrode with materials like copper oxide (CuO) or copper nanoparticles, where the presence of the copper mediator enhances the electrochemical response to the target analyte, such as hydrogen peroxide. dost.gov.phdost.gov.ph The addition of complexing agents like ethanolamine can influence the deposition process, deposition rate, and the properties of the deposited copper film. researchgate.net
Interaction with Lignocellulosic Materials and Fixation Mechanisms
This compound is a key component in modern wood preservatives, largely replacing older chromated copper arsenate (CCA) formulations. mdpi.com Its effectiveness relies on its ability to penetrate and become durably fixed within the complex structure of wood. mdpi.comresearchgate.net The interactions between the copper-ethanolamine complex and the components of wood are governed by a series of chemical reactions influenced by factors like pH and component concentration. woodresearch.skresearchgate.net
Coordination with Wood Components (e.g., Carboxylic and Phenolic Groups)
Wood is a weakly acidic substrate composed primarily of cellulose (B213188), hemicellulose, and lignin (B12514952). chem-soc.simsu.edu These components contain functional groups, particularly carboxylic acids in hemicellulose and phenolic hydroxyl groups in lignin, that serve as active sites for chemical reactions. chem-soc.siwoodresearch.sk The fixation of copper from copper-ethanolamine solutions occurs when the copper complexes interact with these groups. researchgate.net
Fourier transform infrared spectroscopy (FTIR) studies have confirmed this interaction, showing a significant reduction in carbonyl vibrations from carboxylic groups and a decrease in the intensity of bands assigned to phenolic hydroxyl groups after treatment with this compound. researchgate.net Simultaneously, an increase in band intensity for carboxylates is observed. researchgate.net This indicates the formation of stable copper carboxylate and phenolate (B1203915) complexes, which effectively "fix" the copper to the wood structure. researchgate.net Two primary reaction mechanisms have been proposed: a ligand exchange reaction where the copper-ethanolamine complex exchanges ligands with the wood, and a complexation reaction where charged species of the complex react with functional groups in the wood. woodresearch.skchem-soc.siwoodresearch.sk
pH Influence on Copper Fixation and Leaching Mechanisms
The pH of the copper-ethanolamine treating solution is a critical factor determining the efficacy of copper fixation and its subsequent resistance to leaching. woodresearch.skresearchgate.net Research consistently shows that better copper fixation and lower leaching occur when wood is treated with solutions of a lower pH, generally in the range of 8.5 to 9.5. woodresearch.skresearchgate.netswst.org
At higher pH values (e.g., above 11), more stable, neutral copper-ethanolamine complexes are formed. woodresearch.sk These highly stable complexes are less likely to react with the wood components, remaining as soluble deposits in the cell lumina, which are more susceptible to leaching. woodresearch.sk Conversely, at a lower pH, the formation of cationic copper complexes is favored, which can more readily undergo ion exchange reactions with the acidic groups in the wood, leading to more permanent fixation. woodresearch.skswst.org This relationship is particularly evident in preservatives with higher copper concentrations. woodresearch.skresearchgate.net Acidic environmental conditions, such as those found in forest soil with a pH of 3.5, can lead to more severe copper leaching from treated wood. core.ac.uk Humic acids in soil, which contain carboxyl and phenolic groups, can also contribute to the solubilization and leaching of heavy metals like copper. core.ac.ukwoodresearch.sk
Table 1: Influence of Preservative Solution pH on Copper Leaching in Norway Spruce Wood
Data adapted from research on wood treated with a 0.5% copper concentration preservative solution (CuE). woodresearch.sk
| Preservative Solution pH | Average Copper Leaching (%) |
|---|---|
| 8.6 | 6.5 |
| 11.9 | ~8.1 (25% higher than at pH 8.6) |
Role of Ethanolamine in Copper Transport and Deposition within Wood
Ethanolamine plays a multifaceted role in wood preservation. Primarily, it acts as a complexing agent and carrier for copper, forming soluble copper-ethanolamine complexes that can effectively penetrate the wood structure. mdpi.comresearchgate.netgoogle.com The stability of these complexes is crucial; they must be stable enough to remain in solution for good penetration but reactive enough to allow for subsequent fixation reactions with wood components. swst.org
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Methodologies
A significant trend in chemical synthesis is the move towards greener, more sustainable practices, and the production of copper ethanolamine (B43304) and related copper compounds is no exception. Future research is increasingly focused on environmentally friendly and economically viable methods.
Green and Biosynthesis: Researchers are exploring the use of plant extracts and microorganisms for the synthesis of copper-based nanoparticles. nih.govuitm.edu.my These biological materials can act as both reducing and stabilizing agents, offering a cost-effective and eco-friendly alternative to conventional chemical methods. nih.govuitm.edu.myajgreenchem.com The process often involves combining a metal salt with plant extracts, with reactions completing at room temperature in a short timeframe. uitm.edu.my
Safer Reagents: A notable shift involves replacing hazardous reagents with less toxic alternatives. For instance, in the synthesis of copper nanowires, monoethanolamine (MEA) is being used as a complexing agent to replace the more volatile and toxic ethylenediamine (B42938) (EDA). mdpi.com MEA is less expensive, less toxic, and generates less pollution, aligning with green chemistry principles. mdpi.com
Methodological Innovation: New approaches are being developed for established synthesis techniques. In the chemical precipitation of copper oxide (CuO) photocatalysts, monoethanolamine has been used as a novel alkaline modifier. rsc.org This innovation alters the surface chemistry of the catalyst, enhancing its performance in applications like CO2 reduction. rsc.org Other methods being refined include the production of copper ethanolamine solutions directly from metallic copper, which can be optimized by modifying reaction conditions like temperature and pressure. google.com
Exploration of Novel Coordination Architectures and Multifunctional Materials
The function of a this compound complex is intrinsically linked to its structure. Scientists are actively exploring new coordination geometries and assembling multifunctional materials to unlock new capabilities.
Complex Architectures: Research is pushing beyond simple monomeric structures to create complex, multidimensional coordination polymers. These can include novel three-dimensional bimetallic porous networks and dimeric structures where ligands bridge multiple copper centers. researchgate.netrsc.org The choice of ligands, such as monodeprotonated triethanolamine (B1662121), can dictate the final coordination geometry, which may range from square-planar to distorted tetragonal bipyramidal. rsc.orgresearchgate.net
Multifunctional Composites: There is a growing interest in creating hybrid materials that combine the properties of copper complexes with other functional components. A notable example is the development of a recoverable catalyst by immobilizing a copper(II)-ethanolamine-triazine complex onto chitosan-functionalized magnetic nanoparticles. researchgate.net This creates a multifunctional nanocomposite that is both catalytically active for aerobic oxidation and easily separable using a magnetic field. researchgate.net
Tailored Properties: The overarching goal is to design and synthesize complex coordination compounds with precisely tailored properties and functionalities for specific applications in catalysis, materials science, and nanotechnology. ijraset.com
Integration of Advanced In Situ Characterization Techniques
To understand and optimize the behavior of this compound complexes, particularly in catalytic processes, researchers are increasingly relying on advanced characterization techniques that can monitor reactions in real-time.
Real-Time Reaction Monitoring: In situ techniques, which observe materials under actual reaction conditions, are becoming indispensable. acs.org A combination of in situ microscopy and spectroscopy allows for the tracking of dynamic changes in a catalyst's chemical state and morphology during a reaction. acs.org
Advanced Spectroscopy: A suite of advanced in situ methods is being employed to gain deeper insights. Techniques such as in situ Raman spectroscopy, in situ synchrotron radiation Fourier-transform infrared (SR-FTIR) spectroscopy, and in situ synchrotron vacuum ultraviolet radiation photoionization mass spectrometry (SVUV-PIMS) have been used to reveal the role of specific atoms in catalytic mechanisms. nih.gov
Probing Coordination Environments: Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with computer simulations, is a powerful tool for studying the precise coordination environment of copper-ethanolamine complexes. researchgate.netresearchgate.net This has been used to determine the structure of complexes in aqueous solutions and to observe how they bind within materials like wood, confirming the formation of stable complexes with functional groups in the substrate. researchgate.net
Deepening Mechanistic Understanding of Complex Reactivity
A fundamental goal of future research is to move beyond empirical observations to a deep, mechanistic understanding of how this compound complexes function in various chemical processes.
Elucidating Reaction Pathways: While this compound is widely used, such as in wood preservation, the complete reaction mechanisms are not fully understood. chem-soc.si Proposed mechanisms include ligand exchange, where the ethanolamine ligand is swapped with functional groups in a substrate like wood, and the transformation of non-charged complex species into charged ones. chem-soc.siwoodresearch.sk Future work aims to clarify these pathways.
Investigating Catalytic Cycles: Research is focused on detailing the step-by-step process of catalysis. This includes understanding the role of the copper-ethanolamine complex as a catalyst in reactions like urethane (B1682113) formation and its function as a complexing agent that directs the growth of nanomaterials. mdpi.comresearchgate.net
Exploring Novel Reactivity: An emerging area of interest is the role of copper complexes in promoting radical-mediated reactions, such as C-O bond formation. nih.govacs.org This represents a departure from traditional ionic pathways and opens up new synthetic possibilities driven by a deeper understanding of the complex's electronic behavior. nih.gov Density of States (DOS) calculations have also been used to probe the electronic structure of Cu-ethanolamine nanozymes to explain their catalytic activity in oxidation reactions. mdpi.com
Expanding Non-Clinical and Environmental Applications
While established in certain areas, the applications for this compound complexes continue to expand into new non-clinical and environmental domains, driven by their versatile chemical properties.
Established Roles: The compound is well-known as a key ingredient in wood preservatives, protecting against fungal and insect attack. google.com It is also widely used as an effective algaecide and herbicide in aquatic environments for controlling unwanted vegetation. chemicalwarehouse.comitrcweb.org
Advanced Catalysis: this compound complexes are emerging as highly versatile catalysts. Research has demonstrated their activity in the aerobic oxidation of alcohols, the formation of polyurethanes, and the oxidation of cyclohexane. researchgate.netresearchgate.netmdpi.com They are also being investigated as biomimetic catalysts that mimic the function of natural enzymes for processes like phenol (B47542) oxidation and as nanozymes that accelerate the drying of lacquer through urushiol (B600771) oxidation. mdpi.comorientjchem.org
Materials Science and Environmental Technology: A significant application is in the synthesis of copper nanowires (Cu NWs), which are a promising low-cost alternative for transparent conductive films in optoelectronic devices. mdpi.com Furthermore, novel copper oxide photocatalysts synthesized using monoethanolamine are being developed for the environmental application of photocatalytic CO2 reduction into methane. rsc.org
Computational Predictions and Machine Learning in Complex Design
The "trial and error" approach to materials discovery is being replaced by more efficient, data-driven methods. Computational modeling and machine learning are at the forefront of designing the next generation of copper complexes.
Predictive Modeling: Machine learning (ML) models are being developed to reliably predict the properties of copper complexes. For example, a Quantitative Structure-Property Relationship (QSPR) model can forecast the photoluminescence properties of Cu(I) complexes, paving the way for high-throughput virtual screening and the rational design of new materials with desired optical characteristics. chemrxiv.org
Accelerated Materials Discovery: ML, often coupled with genetic algorithms (GA), can accelerate the design of new materials by navigating complex relationships between composition, processing, and properties. techscience.comtechscience.com This approach has been used to design novel copper alloys and can streamline the development of high-performance photocathodes by building predictive models from comprehensive databases, significantly reducing experimental workload. rsc.org
Inverse Design and Optimization: Advanced ML systems are being created not only to predict properties from a given composition but also to perform inverse design—predicting an optimal composition to achieve a target set of properties. aip.org
Fundamental Insights from DFT: At a more fundamental level, Density Functional Theory (DFT) is used to optimize the geometry of complexes and calculate their structural and electronic parameters. ijcce.ac.ir This computational approach provides insights that correlate with and explain experimental data, guiding the design of new derivatives. mdpi.comijcce.ac.ir
Data Tables
Table 1: Summary of Future Research Directions for this compound
| Section | Research Direction | Key Focus Areas & Emerging Trends |
|---|---|---|
| 8.1 | Sustainable Synthetic Methodologies | Green synthesis using plant extracts, replacing toxic reagents (e.g., EDA with MEA), and innovating methods like using MEA as an alkaline modifier. |
| 8.2 | Novel Coordination Architectures | Development of 3D porous polymers, dimeric structures, and multifunctional composites (e.g., catalyst on magnetic nanoparticles). |
| 8.3 | Advanced In Situ Characterization | Use of real-time techniques like in situ Raman, SR-FTIR, and EPR spectroscopy to monitor reactions and characterize complex structures. |
| 8.4 | Deepening Mechanistic Understanding | Elucidating reaction pathways in wood fixation, detailing catalytic cycles, and exploring novel radical-mediated reactivity. |
| 8.5 | Expanding Applications | Advancing roles in catalysis (alcohol oxidation, urethane formation), materials synthesis (copper nanowires), and environmental tech (CO2 reduction). |
| 8.6 | Computational & ML Design | Employing ML/QSPR for property prediction, using ML/GA for accelerated discovery, and applying DFT for fundamental geometric and electronic insights. |
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula / Type |
|---|---|
| This compound | Complex of Copper and Ethanolamine |
| Copper(II) carbonate | CuCO₃ |
| Copper(II) hydroxide (B78521) | Cu(OH)₂ |
| Monoethanolamine (MEA) | HOCH₂CH₂NH₂ |
| Triethanolamine | N(CH₂CH₂OH)₃ |
| Ethylenediamine (EDA) | C₂H₄(NH₂)₂ |
| Copper(II) oxide (CuO) | CuO |
| Copper(I) oxide (Cu₂O) | Cu₂O |
| Copper Nanowires | Cu NWs |
| Copper(II) acetate (B1210297) | Cu(OAc)₂ or Cu(CH₃COO)₂ |
| 2,4,5-trichlorophenoxyacetate | C₈H₄Cl₃O₃⁻ |
| γ-picoline | C₆H₇N |
| Monodeprotonated triethanolamine | C₆H₁₄NO₃⁻ |
| 2-nitrobenzoate | C₇H₄NO₄⁻ |
| β-picoline | C₆H₇N |
| Chitosan | Polysaccharide |
| Urushiol | Organic compound in poison ivy/lacquer |
| Laccase | Enzyme |
| Phenol | C₆H₅OH |
| Methane | CH₄ |
| Carbon Dioxide | CO₂ |
| Sodium hydroxide | NaOH |
| Potassium hydroxide | KOH |
Q & A
Q. What are the recommended analytical techniques for quantifying copper ethanolamine complexes in aqueous solutions?
To quantify this compound complexes, inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) is typically used for total copper analysis. For speciation studies, UV-Vis spectroscopy with chelating agents (e.g., EDTA) can distinguish free Cu²⁺ from complexed forms. Chromatographic methods like HPLC-ICP-MS are recommended for separating and identifying specific complexes. Ensure calibration with certified reference materials and validate recovery rates in spiked samples to minimize matrix interference .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Use a factorial design to test stability across pH (4–10) and temperature (20–60°C). Prepare buffered solutions with controlled ionic strength, and monitor changes in complex integrity via spectrophotometry (e.g., absorbance at 250–300 nm for ligand-metal charge transfer bands). Kinetic studies should employ pseudo-first-order models to calculate degradation rates. Include control samples without copper to isolate ethanolamine decomposition effects .
Q. What methodologies are effective for synthesizing this compound complexes with controlled stoichiometry?
Synthesize complexes by mixing copper salts (e.g., CuSO₄) with ethanolamine in molar ratios (1:1 to 1:4) under inert atmospheres. Use potentiometric titration to monitor ligand binding, and characterize products via FTIR (amine and hydroxyl stretching bands) and X-ray diffraction (for crystalline structures). Purify via recrystallization or dialysis to remove unreacted species .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding constants (log K) for this compound complexes across studies?
Discrepancies in log K values often arise from differences in ionic strength, temperature, or analytical methods. Standardize experimental conditions using IUPAC-recommended buffers (e.g., TRIS or MOPS) and report activity coefficients. Validate results via multiple techniques (e.g., isothermal titration calorimetry and spectrophotometry) to cross-check thermodynamic parameters. Meta-analyses of published data should account for methodological biases .
Q. What advanced computational models predict the thermodynamic behavior of this compound in environmental systems?
The PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) equation of state effectively models vapor-liquid equilibria and solubility of this compound in aqueous systems. Parameterize the model using experimental density and vapor pressure data for pure ethanolamine, then extrapolate to binary/ternary mixtures. Validate predictions against field data from irrigation canals or wastewater systems .
Q. How can exposure factors (concentration × time) for this compound algaecides be optimized to balance efficacy and environmental compliance?
Conduct pulse-addition experiments in simulated or field canal systems, measuring Cu dissipation via ICP-MS at timed intervals. Use first-order decay models to correlate distance from application sites with Cu concentrations. Compare algaecidal efficacy (e.g., chlorophyll-a reduction) against exposure thresholds for non-target organisms. Integrate these data into hydrodynamic models to design application protocols that minimize ecological risks .
Methodological Best Practices
Q. What strategies ensure reproducibility in this compound research?
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral, chromatographic, and modeling data in repositories like Zenodo or Figshare. Include metadata on pH, temperature, and instrument calibration .
- Ethical Compliance : For environmental studies, obtain permits for field sampling and follow OECD guidelines for ecotoxicity testing .
Q. How should researchers address gaps in mechanistic understanding of this compound redox behavior?
Combine cyclic voltammetry (to identify redox potentials) with in-situ Raman spectroscopy (to detect intermediate species). Use density functional theory (DFT) simulations to map reaction pathways and validate experimental observations. Collaborative studies with computational chemists are critical for bridging theory and empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
